2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(cyclohexen-1-ylmethoxy)oxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-2-5-10(6-3-1)9-13-11-7-4-8-12-11/h5,11H,1-4,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORPMPVEIOUFHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)COC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthetic Analysis and Strategic Synthetic Design for 2 Cyclohex 1 En 1 Ylmethoxy Tetrahydrofuran
Disconnection Strategies for the Ether Linkage and Heterocyclic/Carbocyclic Units
The primary structural features of the target molecule are a saturated five-membered heterocyclic (tetrahydrofuran) ring, a six-membered carbocyclic (cyclohexene) ring, and an ether linkage that connects these two units. The most logical and common strategy for the retrosynthesis of ethers is the disconnection of the carbon-oxygen (C-O) bond of the ether linkage. slideshare.netlkouniv.ac.in
This primary disconnection (Path A in the figure below) breaks the exocyclic C-O bond connected to the tetrahydrofuran (B95107) ring, yielding two key synthons: a (cyclohex-1-en-1-yl)methanol unit and a 2-substituted tetrahydrofuran unit, which acts as an electrophile. This approach is strategically sound as it simplifies the molecule into its two main constituent rings, which can be synthesized or sourced independently.
Further disconnection of the heterocyclic and carbocyclic units reveals potential starting materials. The tetrahydrofuran ring can be disconnected by breaking one of the ring's C-O bonds, a standard strategy for cyclic ether synthesis. This reveals an acyclic precursor, such as a 4-halobutanol or a related 1,4-difunctionalized alkane, which can be cyclized to form the tetrahydrofuran ring. nih.gov The cyclohex-1-en-1-ylmethanol fragment can be simplified through functional group interconversion (FGI) to cyclohex-1-en-1-carbaldehyde, which can be derived from cyclohexanone (B45756) through various methods, including Vilsmeier-Haack or Wittig-type reactions.
Figure 1: Retrosynthetic Disconnection Pathways for 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran
Identification of Key Precursors and Advanced Intermediates
Based on the disconnection strategies, several key precursors and advanced intermediates can be identified for the forward synthesis. The choice of specific reagents is crucial for the successful construction of the target molecule.
The (cyclohex-1-en-1-yl)methanol synthon is readily available as the stable alcohol, (cyclohex-1-en-1-yl)methanol. chemsynthesis.comamericanelements.com This allylic alcohol serves as the nucleophilic component in the key etherification step.
For the electrophilic tetrahydrofuran component, several precursors can be considered. A highly effective intermediate is 2-halotetrahydrofuran (e.g., 2-bromotetrahydrofuran (B52489) or 2-chlorotetrahydrofuran). The reaction of the sodium salt of (cyclohex-1-en-1-yl)methanol (formed by deprotonation with a strong base like sodium hydride) with 2-halotetrahydrofuran would constitute a Williamson ether synthesis. lkouniv.ac.in
Alternatively, an acid-catalyzed reaction provides another viable route. The advanced intermediate 2,3-dihydrofuran (B140613) can be activated by an acid catalyst to generate a resonance-stabilized oxocarbenium ion. This electrophilic intermediate can then be trapped by the nucleophilic (cyclohex-1-en-1-yl)methanol to form the desired ether linkage. nih.gov Another common precursor is a 2-alkoxytetrahydrofuran, which can also form the key oxocarbenium ion intermediate under acidic conditions, allowing for reaction with the desired alcohol. rsc.org
The table below summarizes the key precursors and intermediates involved in the proposed synthetic pathways.
| Compound Name | Structure | Role in Synthesis | Synthetic Pathway |
|---|---|---|---|
| (Cyclohex-1-en-1-yl)methanol | ![]() | Nucleophilic Precursor | Williamson Ether Synthesis / Acid-Catalyzed Addition |
| 2-Halotetrahydrofuran | ![]() | Electrophilic Precursor | Williamson Ether Synthesis |
| 2,3-Dihydrofuran | ![]() | Advanced Intermediate | Acid-Catalyzed Addition |
| Tetrahydrofuran-2-ol | ![]() | Advanced Intermediate | Precursor to 2-Halotetrahydrofuran |
| Cyclohex-1-en-1-carbaldehyde | ![]() | Precursor | Synthesis of (Cyclohex-1-en-1-yl)methanol |
Principles of Stereocontrol in Synthetic Pathway Planning
The target molecule possesses a single stereocenter at the C2 position of the tetrahydrofuran ring. Therefore, controlling the stereochemical outcome of the synthesis to produce a specific enantiomer or diastereomer is a critical consideration.
The stereochemistry at this anomeric center is established during the formation of the ether bond. The synthetic strategy employed directly dictates the level of stereocontrol that can be achieved.
Substrate-Controlled Synthesis: If a chiral, enantiomerically pure precursor such as (R)- or (S)-2-halotetrahydrofuran is used in a Williamson ether synthesis, the reaction is expected to proceed via an SN2 mechanism. This would result in a predictable inversion of configuration at the C2 center, allowing for the synthesis of a specific enantiomer of the target molecule.
Intermediate-Controlled Synthesis: In acid-catalyzed methods involving intermediates like 2,3-dihydrofuran or 2-alkoxytetrahydrofurans, a planar, achiral oxocarbenium ion is formed. The subsequent nucleophilic attack by (cyclohex-1-en-1-yl)methanol can occur from either face of this intermediate, potentially leading to a racemic mixture of the (R)- and (S)-enantiomers. However, the stereochemical outcome can be influenced by several factors. The anomeric effect may favor the formation of the thermodynamically more stable axial product. nih.gov Furthermore, steric hindrance from the bulky cyclohexenylmethoxy group could direct the nucleophilic attack to the less hindered face, leading to a diastereomeric or enantiomeric excess of one isomer.
Catalyst-Controlled Synthesis: To achieve high levels of enantioselectivity, a catalytic asymmetric approach can be employed. The use of a chiral Lewis acid or Brønsted acid catalyst could differentiate between the two faces of the oxocarbenium ion intermediate. This interaction would lower the activation energy for the formation of one enantiomer over the other, resulting in an enantioenriched product. rsc.org Recent advances in nickel-catalyzed asymmetric alkylation of in situ generated oxocarbenium ions from 2-alkoxytetrahydrofurans demonstrate the feasibility of achieving high enantioselectivity in such transformations. rsc.org
The following table illustrates hypothetical stereochemical outcomes based on the chosen synthetic strategy.
| Synthetic Method | Key Intermediate/Precursor | Expected Stereochemical Outcome | Controlling Principle |
|---|---|---|---|
| Williamson Ether Synthesis | Enantiopure (R)-2-Bromotetrahydrofuran | Predominantly (S)-product | SN2 Inversion |
| Acid-Catalyzed Addition to 2,3-Dihydrofuran | Achiral Oxocarbenium Ion | Racemic or slight excess of one enantiomer | Steric/Anomeric Effects |
| Asymmetric Catalysis | Achiral 2-Alkoxytetrahydrofuran + Chiral Catalyst | High enantiomeric excess (e.g., >90% ee) | Catalyst-controlled facial selectivity |
Advanced Synthetic Methodologies for 2 Cyclohex 1 En 1 Ylmethoxy Tetrahydrofuran
Stereoselective Approaches to Tetrahydrofuran (B95107) Ring Construction
The tetrahydrofuran moiety is a ubiquitous structural motif found in a vast array of biologically active natural products, including lignans, polyether ionophores, and annonaceous acetogenins. nih.gov Consequently, extensive research has been dedicated to developing stereoselective methods for its synthesis. nih.govut.ee These methods can be broadly categorized based on the bond-forming strategy used to close the five-membered ring.
Intramolecular Cyclization Reactions for Tetrahydrofuran Annulation
Intramolecular cyclization is a powerful and widely used strategy for constructing the tetrahydrofuran ring, often providing excellent control over stereochemistry. These reactions involve the formation of a carbon-oxygen bond from a linear precursor containing a nucleophilic oxygen and an electrophilic carbon at appropriate positions.
Key approaches include:
Nucleophilic Substitution (S N 1 and S N 2): Classical methods frequently employ the intramolecular S N 2 reaction of a hydroxyl group with a tethered leaving group, such as a halide or sulfonate. This reliable approach forms the cyclic ether through a 5-exo-tet cyclization. nih.gov
Epoxide Ring-Opening: The intramolecular addition of a hydroxyl group to an epoxide is a common and effective strategy for THF synthesis. This can be initiated by either acid or base catalysis, leading to the formation of substituted tetrahydrofurans. nih.gov
Electrophilic Cyclization of Alkenols: The reaction of γ-hydroxy alkenes with an electrophile (E+) induces cyclization to form a functionalized tetrahydrofuran. Iodoetherification, using molecular iodine, is a classic example of this type, yielding iodomethyl-substituted tetrahydrofurans with high regio- and stereoselectivity. researchgate.netnih.gov
Oxidative Cyclization: Polyenes can be converted into complex poly-tetrahydrofuran structures through oxidative cyclization. For instance, RuO₄-catalyzed oxidation of squalene can generate a pentatetrahydrofuran product in a single step, forming multiple stereocenters. nih.gov Similarly, the oxidation of 1,5-dienes using reagents like osmium tetroxide can lead to the controlled synthesis of 2,5-disubstituted tetrahydrofurans. ut.ee
| Method | Precursor | Key Reagents | General Product | Reference |
|---|---|---|---|---|
| Intramolecular SN2 | Hydroxy alkyl halide/sulfonate | Base (e.g., NaH) | Substituted THF | nih.gov |
| Epoxide Ring-Opening | Hydroxy epoxide | Acid or Base | Hydroxylated THF | nih.gov |
| Iodoetherification | γ-Hydroxy alkene | I2, Base (e.g., NaHCO3) | Iodomethyl-THF | researchgate.netnih.gov |
| Oxidative Cyclization | 1,5-Diene | OsO4 (cat.), PMO | Bis-hydroxylated THF | ut.ee |
Intermolecular Etherification Routes to Tetrahydrofuran Derivatives
While intramolecular reactions are common for forming the THF ring itself, intermolecular strategies are crucial for synthesizing derivatives by joining a pre-formed THF moiety with another molecule. For the target compound, this would involve forming the ether linkage between the tetrahydrofuran and cyclohexenyl groups. However, some intermolecular reactions, particularly cycloadditions, can also form the ring.
[3+2] Cycloaddition Reactions: This approach involves the reaction of a three-atom component with a two-atom component to form the five-membered ring. A common example is the rhodium-catalyzed reaction of α-diazo esters with aldehydes, which generates a carbonyl ylide that undergoes a [3+2] cycloaddition with an activated alkene to yield a substituted tetrahydrofuran. nih.gov
Reductive Etherification: This method couples an alcohol with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. A thiourea organocatalyst, in conjunction with HCl and a silane reductant, can facilitate the reductive condensation of an alcohol with an aldehyde or ketone to form an ether. organic-chemistry.org This strategy is highly relevant for the final coupling step in the synthesis of the title compound.
Radical and Ionic Cyclization Strategies
Radical and ionic cyclizations offer alternative pathways to tetrahydrofuran rings, often proceeding under mild conditions and exhibiting unique selectivity.
Radical Cyclization: These reactions typically involve the 5-exo-trig cyclization of a radical onto a double or triple bond. researchgate.net For example, unsaturated alkyl halides can be treated with a radical initiator (e.g., AIBN) and a reducing agent like tributyltin hydride (Bu₃SnH) to generate an alkyl radical that subsequently cyclizes. google.com Nickel-catalyzed radical cyclizations also provide an efficient method for producing carbo- and oxacycles from unsaturated alkyl halides. organic-chemistry.org
Ionic Cyclization: Cationic intermediates can also trigger ring formation. Prins-type cyclizations, for instance, involve the acid-catalyzed reaction of an aldehyde with a homoallylic alcohol. The resulting oxonium ion undergoes cyclization to generate a carbocation, which can be trapped to afford a substituted tetrahydrofuran. nih.gov Lewis acids like SnCl₄ are effective in promoting these transformations. nih.gov
| Strategy | Key Intermediate | Typical Conditions | Advantages | Reference |
|---|---|---|---|---|
| Radical Cyclization | Carbon-centered radical | Bu3SnH, AIBN; or NiCl2, Zn | Mild conditions, good for complex systems | google.comorganic-chemistry.org |
| Ionic Cyclization (Prins) | Carbocation / Oxonium ion | Brønsted or Lewis acids (e.g., CSA, SnCl4) | Access to highly functionalized THFs | nih.gov |
Lewis Acid-Mediated and Organocatalytic Reductive Cycloetherification
Modern synthetic chemistry has seen the rise of powerful catalytic methods that enable highly selective and efficient ring closures.
Lewis Acid-Mediated Cycloetherification: Lewis acids like tin(IV) chloride (SnCl₄) and tin(II) triflate (Sn(OTf)₂) can mediate the cyclization of various precursors. nih.gov For example, treating an aldehyde with ethyl diazoacetate in the presence of SnCl₄ can provide a tetrahydrofuran derivative with high diastereoselectivity. nih.gov Lewis acids activate functional groups, facilitating the key C-O bond formation under controlled conditions. mdpi.com
Organocatalytic Cycloetherification: Organocatalysis provides a metal-free alternative for asymmetric synthesis. Cinchona-alkaloid-based thiourea catalysts have been successfully used for the asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones, affording chiral tetrahydrofuran rings with excellent enantioselectivity. organic-chemistry.org Furthermore, organocatalytic transfer hydrogenation of cyclic enones represents a biomimetic approach that can be integrated into a reductive cyclization sequence. princeton.eduresearchgate.net More directly, iridium-catalyzed asymmetric hydrogenation of γ-hydroxy ketones offers a rapid route to enantioenriched tetrahydrofurans via a dynamic kinetic resolution process. nih.gov
Methodologies for Introducing and Functionalizing the Cyclohexenyl Moiety
The second key component of the target molecule is the cyclohex-1-en-1-ylmethoxy group. The synthesis of this moiety requires methods to prepare appropriately functionalized cyclohexene (B86901) precursors, specifically alcohols or alkyl halides.
Synthesis of Cyclohexenyl-Containing Alkyl Halides or Alcohols
The preparation of reactive intermediates like 1-(halomethyl)cyclohex-1-ene or cyclohex-1-en-1-ylmethanol is the first step toward introducing the cyclohexenyl moiety.
Synthesis of Cyclohexenyl Alcohols: The primary alcohol, cyclohex-1-en-1-ylmethanol, is a key building block. A common route to its synthesis is the acid-catalyzed dehydration of cyclohexanol to form cyclohexene, which can then be functionalized. umass.eduathabascau.caumass.edu A more direct approach involves the reduction of cyclohex-1-enecarbaldehyde, which can be prepared from cyclohexanone (B45756).
Synthesis of Cyclohexenyl Alkyl Halides: Alkyl halides are versatile intermediates for substitution reactions. masterorganicchemistry.com Cyclohexenyl-containing alkyl halides can be synthesized from their corresponding alcohols. For example, treating cyclohex-1-en-1-ylmethanol with reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) provides the corresponding chloride or bromide. neliti.com Alternatively, allylic halogenation of methylcyclohexene using N-bromosuccinimide (NBS) can produce an allylic bromide, although this may lead to isomeric mixtures. libretexts.org Friedel-Crafts-type reactions can also be used to condense an alkyl halide with a cyclo-olefin like cyclohexene in the presence of a metal halide catalyst to form an alkyl cycloalkyl halide. google.com
A plausible synthetic route to 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran would involve a Williamson ether synthesis, reacting the sodium salt of tetrahydrofurfuryl alcohol (a commercially available starting material) with a reactive halide such as 1-(bromomethyl)cyclohex-1-ene. The success of this final coupling step relies on the efficient prior synthesis of these two key fragments using the methodologies described above.
Table of Compounds
| Compound Name | Role/Type |
|---|---|
| This compound | Target Molecule |
| Tetrahydrofuran (THF) | Core Structure / Solvent |
| Cyclohexene | Precursor |
| Cyclohexanol | Precursor |
| Cyclohex-1-en-1-ylmethanol | Alcohol Precursor |
| 1-(Bromomethyl)cyclohex-1-ene | Alkyl Halide Precursor |
| Tetrahydrofurfuryl alcohol | Alcohol Precursor |
| Squalene | Polyene Precursor |
| α-Diazo ester | Reagent |
| Ethyl diazoacetate | Reagent |
| Thionyl chloride (SOCl₂) | Reagent |
| Phosphorus tribromide (PBr₃) | Reagent |
| N-Bromosuccinimide (NBS) | Reagent |
| Tributyltin hydride (Bu₃SnH) | Reagent |
| Tin(IV) chloride (SnCl₄) | Lewis Acid Catalyst |
| Osmium tetroxide (OsO₄) | Oxidant/Catalyst |
| Ruthenium(VIII) oxide (RuO₄) | Oxidant/Catalyst |
Based on a comprehensive search of scientific literature, there are no specific published synthetic methodologies, research findings, or data tables focusing solely on the chemical compound “this compound”. The user's request is for an article detailing advanced synthetic methodologies for this specific molecule, structured around a precise outline that includes coupling reactions, specific catalytic strategies, and green chemistry principles.
The available research literature discusses the synthesis of substituted tetrahydrofurans and ethers in a general sense. For instance, the Williamson ether synthesis is a classical method for forming ethers from an organohalide and an alkoxide, which could theoretically be adapted. wikipedia.orgmasterorganicchemistry.comrichmond.edulibretexts.orgyoutube.com Similarly, literature on transition-metal catalysis nih.govwilliams.edu, organocatalysis researchgate.netias.ac.in, and acid-catalyzed etherification masterorganicchemistry.comresearchgate.netscribd.com describes general principles and applications for creating C-O bonds and tetrahydrofuran rings, but none of the retrieved sources apply these methods to the specific target compound.
Due to the strict constraint to "focus solely on the chemical Compound 'this compound'" and to include "detailed research findings" and "data tables," it is impossible to generate the requested article without fabricating information. Such a response would violate the core requirements of being scientifically accurate and avoiding hallucination.
Therefore, the article cannot be generated as requested. A scientifically accurate article on this topic would require primary research literature detailing the synthesis of this specific compound, which does not appear to exist.
An alternative approach would be to broaden the scope to "General Synthetic Strategies for Alkoxy-Substituted Tetrahydrofurans and Ethers of Cyclohexene Derivatives," which would allow for a scientifically grounded discussion based on available literature. However, this would deviate from the user's explicit instructions.
Chemical Reactivity and Transformative Chemistry of 2 Cyclohex 1 En 1 Ylmethoxy Tetrahydrofuran
Reactions Involving the Tetrahydrofuran (B95107) Ring System
The tetrahydrofuran ring in the target molecule is substituted at the C2 position with an alkoxy group, forming a cyclic acetal-like structure. This feature is central to the reactivity of the THF moiety, particularly in ring-opening reactions and transformations at the chiral C2 center.
The acetal-like linkage in 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran makes the THF ring susceptible to cleavage under acidic conditions. The reaction is typically initiated by the protonation of the endocyclic oxygen atom, followed by ring opening to form a resonance-stabilized oxocarbenium ion. This intermediate can then be trapped by a nucleophile.
Theoretical studies on similar systems, such as the activation of THF by frustrated Lewis pairs (FLPs), indicate that the interaction between a Lewis acid and the ring oxygen facilitates cleavage by lowering the activation barrier for the reaction. nih.govresearchgate.net Energy decomposition analysis suggests that these ring-opening reactions are predominantly driven by donor-acceptor interactions between the THF oxygen and the Lewis acid. nih.govresearchgate.net In the context of this compound, treatment with a Brønsted or Lewis acid in the presence of a nucleophile like water would lead to hydrolysis, yielding 4-hydroxybutanal and cyclohex-1-en-1-ylmethanol. If another alcohol is used as the nucleophile, a new acyclic acetal (B89532) could be formed.
The general mechanism for acid-catalyzed ring-opening is as follows:
Protonation of the THF oxygen by an acid catalyst.
Cleavage of the C-O bond to form a stable oxocarbenium ion intermediate.
Nucleophilic attack on the carbocation, leading to the ring-opened product.
This reactivity allows for the THF ring to be used as a masked aldehyde functionality, which can be revealed and further functionalized.
The C2 carbon of the tetrahydrofuran ring is a stereocenter. Its stereochemical integrity is highly dependent on the reaction conditions. Reactions that proceed through the formation of the aforementioned planar oxocarbenium ion intermediate at the C2 position can lead to a loss of stereochemical information. Nucleophilic attack on this planar intermediate can occur from either face, potentially resulting in a mixture of diastereomers or racemization, depending on the nature of the substrate and reagents. nih.gov
The stereocontrolled synthesis of substituted tetrahydrofurans is a significant area of research, with numerous methods developed to control the stereochemistry at the C2 and other positions. nih.govcombichemistry.comacs.orgchemistryviews.org For this compound, any transformation that temporarily breaks the C2-O bond within the ring will likely jeopardize the existing stereochemistry. Conversely, reactions that leave the THF ring intact would be expected to preserve the configuration at this chiral center. The ability to control or alter the stereochemistry at this position is crucial for applications in asymmetric synthesis where specific isomers of a target molecule are required.
Chemical Transformations of the Cyclohexenyl Moiety
The cyclohexenyl group contains a carbon-carbon double bond, which is a site of high electron density and thus a focal point for a variety of addition and redox reactions.
The double bond of the cyclohexene (B86901) ring readily undergoes electrophilic addition reactions. libretexts.orglasalle.edu In these reactions, an electrophile attacks the π-electrons of the double bond, typically forming a carbocation intermediate which is then attacked by a nucleophile. libretexts.org The formation of bridged, three-membered ring intermediates (e.g., a bromonium ion during bromine addition) is also common, often leading to anti-addition products. lasalle.edulibretexts.org
The reactivity of the cyclohexene double bond is influenced by the attached methoxy-tetrahydrofuran group, but it is expected to undergo typical alkene reactions. A summary of potential electrophilic addition reactions is presented in the table below.
| Reagent(s) | Reaction Type | Expected Major Product(s) |
|---|---|---|
| HBr | Hydrobromination | 2-((2-Bromocyclohexyl)methoxy)tetrahydrofuran |
| Br₂, CH₂Cl₂ | Bromination | 2-((1,2-Dibromocyclohexyl)methoxy)tetrahydrofuran |
| Br₂, H₂O | Halohydrin Formation | 2-((2-Bromo-1-hydroxycyclohexyl)methoxy)tetrahydrofuran |
| H₂O, H₂SO₄ (cat.) | Acid-Catalyzed Hydration | 2-((2-Hydroxycyclohexyl)methoxy)tetrahydrofuran |
| 1. BH₃·THF; 2. H₂O₂, NaOH | Hydroboration-Oxidation | 2-((2-Hydroxycyclohexyl)methoxy)tetrahydrofuran (anti-Markovnikov, syn-addition) |
Radical additions to the double bond are also possible. For instance, the addition of HBr in the presence of peroxides would proceed via a radical mechanism, though the regiochemical outcome is not a factor for this symmetrically substituted alkene.
The cyclohexene ring can be subjected to a variety of oxidation and reduction reactions, providing pathways to a diverse range of functionalized cyclohexane (B81311) derivatives.
Oxidation: The double bond can be oxidized in several ways. Epoxidation using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) would yield the corresponding cyclohexene oxide derivative. Dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄) to produce a diol. More aggressive oxidation with hot, concentrated KMnO₄ or ozonolysis followed by an oxidative workup would cleave the double bond, ultimately leading to the formation of adipic acid, where the side chain is cleaved off. scilit.commdpi.com Palladium-catalyzed oxidation reactions of cyclohexene can lead to allylic oxidation products, such as 2-cyclohexen-1-ol or 2-cyclohexen-1-one derivatives. researchgate.net
| Reagent(s) | Reaction Type | Expected Major Product |
|---|---|---|
| m-CPBA | Epoxidation | 2-((1,2-Epoxycyclohexyl)methoxy)tetrahydrofuran |
| 1. OsO₄; 2. NaHSO₃ | Syn-Dihydroxylation | 2-((1,2-Dihydroxycyclohexyl)methoxy)tetrahydrofuran |
| 1. O₃; 2. Zn/H₂O or (CH₃)₂S | Ozonolysis (Reductive Workup) | Product resulting from oxidative cleavage to a dialdehyde |
| Pd(OAc)₂, O₂, CH₃COOH | Allylic Oxidation | 2-((3-Acetoxycyclohex-1-en-1-yl)methoxy)tetrahydrofuran |
Reduction: The most common method for reducing the cyclohexene double bond is catalytic hydrogenation. stackexchange.com This reaction involves treating the compound with hydrogen gas (H₂) over a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). stackexchange.comlibretexts.org This process converts the cyclohexenyl moiety into a cyclohexyl group, effectively saturating the ring. The reaction is typically a syn-addition of hydrogen across the double bond. For this specific molecule, the reduction would yield 2-(cyclohexylmethoxy)tetrahydrofuran. Conditions for catalytic hydrogenation can often be selected to be mild enough to avoid reduction or cleavage of the ether or acetal functionalities. libretexts.org
Reactivity Profile of the Ether Linkage
The ether linkage in this compound is not a simple dialkyl ether; its connection to the cyclohexenyl ring at an allylic position confers special reactivity. Allyl ethers can be cleaved under conditions that typically leave other ethers intact. organic-chemistry.org
Several methods have been developed for the selective deprotection of allyl ethers:
Transition Metal Catalysis: Palladium(0) and nickel(0) complexes are widely used to cleave allyl ethers. organic-chemistry.org For example, a nickel hydride catalyst can induce isomerization of the allyl group to an enol ether, which is then readily hydrolyzed by a mild Brønsted acid. organic-chemistry.org
Low-Valent Titanium: Reagents prepared from Ti(O-i-Pr)₄ and reducing agents like magnesium can effectively cleave allyl ethers to the parent alcohols. acs.org
Oxidative Cleavage: Certain oxidizing agents, such as oxoammonium salts, can oxidatively cleave allyl ethers to furnish α,β-unsaturated aldehydes and ketones. rsc.orgnih.gov
Organolithium Reagents: Strong bases like tert-butyllithium can induce the cleavage of allylic ethers at low temperatures. organic-chemistry.org
In the case of this compound, these methods could be employed to selectively break the C-O bond of the ether linkage, liberating cyclohex-1-en-1-ylmethanol and a 2-substituted tetrahydrofuran derivative, depending on the specific mechanism of cleavage. This selective cleavage provides another strategic tool for the synthetic manipulation of this molecule.
Regioselectivity and Diastereoselectivity in Multi-Center Reactions
The multi-center reactions of this compound, particularly cycloadditions, are governed by principles of regioselectivity and diastereoselectivity. These principles dictate the orientation and three-dimensional arrangement of the atoms in the resulting products. The inherent chirality of the tetrahydrofuran moiety and the substitution pattern of the cyclohexene ring play crucial roles in determining the stereochemical outcome of such reactions.
Regioselectivity in Cycloaddition Reactions
In multi-center reactions, such as the Diels-Alder reaction, where the substituted cyclohexene of this compound could act as a dienophile, the regioselectivity is primarily influenced by the electronic properties of the substituents on both the diene and the dienophile. The "ortho" and "para" products are generally favored in Diels-Alder reactions involving 1-substituted dienes youtube.commasterorganicchemistry.comchemistrysteps.com.
The ether linkage at the C1 position of the cyclohexene ring in this compound acts as an electron-donating group. This electronic influence dictates the preferred orientation of approach of a diene. When reacting with an unsymmetrical diene, two primary regioisomeric products, the "ortho" and "meta" adducts, are possible. The polarization of the dienophile due to the electron-donating ether substituent favors the formation of the "ortho" regioisomer where the most electron-rich carbon of the diene aligns with the most electron-poor carbon of the dienophile youtube.comchemistrysteps.com.
Consider a hypothetical Diels-Alder reaction with an unsymmetrical diene, such as 1-methoxy-1,3-butadiene. The electron-donating methoxy (B1213986) group on the diene and the alkoxymethyl group on the cyclohexene dienophile would direct the cycloaddition to predominantly form the "ortho" product.
Table 1: Predicted Regioselectivity in a Hypothetical Diels-Alder Reaction
| Reactants | Major Regioisomer | Minor Regioisomer | Rationale |
| This compound + 1-Methoxy-1,3-butadiene | "Ortho" adduct | "Meta" adduct | The electron-donating groups on both the diene and dienophile favor a transition state where the partial negative charge on C4 of the diene aligns with the partial positive charge on C2 of the dienophile, leading to the "ortho" product. youtube.comchemistrysteps.com |
(Illustrative reaction, not from a specific source) |
Diastereoselectivity in Cycloaddition Reactions
The diastereoselectivity of multi-center reactions involving this compound is primarily controlled by the chiral tetrahydrofuran moiety, which acts as a chiral auxiliary. This substituent creates a stereochemically biased environment, leading to preferential formation of one diastereomer over the other. This phenomenon is known as facial selectivity, where the incoming reagent preferentially attacks one of the two faces (top or bottom) of the cyclohexene ring.
In the case of this compound, the bulky tetrahydrofuran group is expected to block one face of the cyclohexene ring. The preferred conformation of the molecule will position the tetrahydrofuran ring in such a way as to create a significant steric bias. Consequently, a diene will preferentially approach from the face opposite to the tetrahydrofuran group.
Table 2: Predicted Diastereoselectivity in a Hypothetical Diels-Alder Reaction
| Substrate | facial Selectivity |
| This compound | The chiral tetrahydrofuran substituent creates a diastereotopic environment around the cyclohexene double bond. The diene is expected to approach from the less sterically hindered face, leading to a high degree of diastereoselectivity. The exact stereochemical outcome would depend on the specific conformation of the molecule and the nature of the diene and reaction conditions. |
(Illustrative model, not from a specific source) | The stereocenter in the allylic position to the double bond can effectively control the facial selectivity of the cycloaddition. The "inside" crowded face is shielded by the substituent, directing the attack of the dienophile to the "outside" face. This principle has been demonstrated in various Diels-Alder reactions with chiral substrates. The degree of diastereoselectivity is influenced by the steric bulk of the chiral auxiliary and the reaction conditions, including the use of Lewis acid catalysts which can enhance facial bias by coordinating with the ether oxygen. |
Detailed research findings on the specific multi-center reactions of this compound are not extensively available in the public domain. However, based on established principles of organic chemistry, the regioselectivity will be driven by electronic effects, favoring "ortho" and "para" products, while the diastereoselectivity will be controlled by the steric influence of the chiral tetrahydrofuran moiety, leading to a high degree of facial selectivity.
Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation of 2 Cyclohex 1 En 1 Ylmethoxy Tetrahydrofuran
Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Connectivity and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the precise atomic connectivity and three-dimensional structure of organic molecules. A suite of one-dimensional and two-dimensional NMR experiments would be required to fully characterize 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran.
One-Dimensional NMR Techniques (¹H NMR, ¹³C NMR)
¹H NMR (Proton NMR) spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the cyclohexene (B86901) ring, the tetrahydrofuran (B95107) ring, and the methylene (B1212753) bridge. The chemical shift (δ) of these signals, their integration (number of protons), and their multiplicity (splitting pattern) would offer crucial initial insights into the structure.
Expected ¹H NMR Spectral Features:
Cyclohexene Ring: Protons on the double bond (vinylic protons) would appear in the downfield region (typically δ 5.5-6.0 ppm). The allylic protons and other methylene protons on the ring would resonate at higher fields.
Tetrahydrofuran Ring: The protons on the carbon adjacent to the two oxygen atoms (acetal proton) would be the most downfield of this ring system. The other protons on the tetrahydrofuran ring would appear as complex multiplets.
Methylene Bridge: The two protons of the -CH₂- group connecting the two ring systems would likely appear as a singlet or a pair of doublets, depending on their magnetic equivalence.
¹³C NMR (Carbon-13 NMR) spectroscopy provides information about the different carbon environments in the molecule. A proton-decoupled ¹³C NMR spectrum would show a single peak for each unique carbon atom.
Expected ¹³C NMR Spectral Features:
Cyclohexene Ring: The two sp² hybridized carbons of the double bond would be observed in the downfield region of the spectrum. The remaining four sp³ hybridized carbons would appear at higher fields.
Tetrahydrofuran Ring: The carbon of the acetal (B89532) group (-O-CH-O-) would be significantly downfield. The other carbons of the tetrahydrofuran ring would be found in the typical range for sp³ carbons bonded to a single oxygen atom.
Methylene Bridge: A single peak corresponding to the -CH₂- carbon would be expected.
A hypothetical data table summarizing the expected chemical shifts is presented below.
| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
| Vinylic CH (Cyclohexene) | 5.5 - 6.0 | 120 - 140 |
| Acetal CH (Tetrahydrofuran) | 4.5 - 5.0 | 100 - 110 |
| O-CH₂ (Bridge) | 3.5 - 4.0 | 65 - 75 |
| O-CH₂ (Tetrahydrofuran) | 3.5 - 4.2 | 60 - 70 |
| Allylic CH₂ (Cyclohexene) | 1.9 - 2.3 | 25 - 35 |
| CH₂ (Cyclohexene & Tetrahydrofuran) | 1.5 - 2.0 | 20 - 30 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, a series of two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the tracing of the connectivity of protons within the cyclohexene and tetrahydrofuran rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, enabling the unambiguous assignment of carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This would be critical in confirming the connection between the cyclohexene ring, the methylene bridge, and the tetrahydrofuran ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be invaluable in determining the relative stereochemistry of the molecule, particularly at the chiral center of the tetrahydrofuran ring and the geometry around the double bond of the cyclohexene ring.
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-O ether linkages and the C=C double bond.
Expected IR Absorption Bands:
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C-O (Ether) | 1050 - 1150 (strong) |
| C=C (Alkene) | 1640 - 1680 (medium) |
| =C-H (Vinylic) | 3010 - 3095 (medium) |
| C-H (Aliphatic) | 2850 - 2960 (strong) |
The presence of a strong band in the 1050-1150 cm⁻¹ region would confirm the ether functionalities, while a medium intensity band around 1650 cm⁻¹ would indicate the presence of the cyclohexene double bond.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the molecular formula (C₁₁H₁₈O₂).
Electron ionization (EI) mass spectrometry would likely lead to fragmentation of the molecule. The fragmentation pattern would be expected to show characteristic losses of the tetrahydrofuran and cyclohexene moieties, providing further confirmation of the proposed structure.
Expected Fragmentation Pathways:
Cleavage of the C-O bond between the methylene bridge and the tetrahydrofuran ring.
Loss of the entire tetrahydrofuran moiety.
Retro-Diels-Alder fragmentation of the cyclohexene ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show an absorption maximum (λmax) corresponding to the π → π* transition of the carbon-carbon double bond in the cyclohexene ring. This absorption would likely occur in the lower UV range, typically below 220 nm.
Chromatographic Techniques for Purification and Purity Assessment (e.g., GC, HPLC)
Chromatographic techniques are essential for the purification of the synthesized compound and for the assessment of its purity.
Gas Chromatography (GC): Given the likely volatility of the compound, GC could be used for purity analysis. When coupled with a mass spectrometer (GC-MS), it would provide separation of any impurities and their individual mass spectra, aiding in their identification.
High-Performance Liquid Chromatography (HPLC): HPLC would be another valuable tool for both purification (preparative HPLC) and purity assessment (analytical HPLC). A chiral HPLC column could be employed to separate and quantify the different enantiomers or diastereomers if the synthesis results in a mixture of stereoisomers.
By employing this comprehensive suite of analytical techniques, the complete and unambiguous structural elucidation of this compound can be achieved, providing a solid foundation for any further investigation of its chemical and physical properties.
Theoretical and Computational Studies of 2 Cyclohex 1 En 1 Ylmethoxy Tetrahydrofuran
Quantum Chemical Calculations for Electronic Structure and Stability (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and thermodynamic stability of organic molecules. For 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran, DFT calculations at a suitable level of theory (e.g., B3LYP/6-31G*) would provide insights into the optimized geometry and the distribution of electrons within the molecule.
The calculations would begin with the construction of an initial 3D model of the molecule. This structure would then be subjected to geometry optimization to find the lowest energy conformation on the potential energy surface. From the optimized structure, various electronic properties can be determined. For instance, the calculation of Mulliken charges on each atom would reveal the partial positive or negative character, indicating sites susceptible to nucleophilic or electrophilic attack. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would provide information about the molecule's reactivity. The HOMO is typically localized on the electron-rich cyclohexene (B86901) double bond, while the LUMO might be distributed across the C-O bonds, suggesting potential pathways for bond cleavage.
The stability of the molecule can be assessed by its total electronic energy. Furthermore, vibrational frequency calculations are typically performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE).
Table 1: Calculated Geometric and Electronic Parameters for this compound (Hypothetical Data)
| Parameter | Value |
|---|---|
| Bond Lengths (Å) | |
| C1=C2 (Cyclohexene) | 1.34 |
| C1-C7 (Cyclohexene-Methoxy) | 1.51 |
| C7-O1 (Methoxy) | 1.43 |
| O1-C8 (Tetrahydrofuran) | 1.42 |
| **Bond Angles (°) ** | |
| C2=C1-C7 | 122.5 |
| C1-C7-O1 | 109.8 |
| C7-O1-C8 | 115.2 |
| Mulliken Charges (a.u.) | |
| O1 (Ether Oxygen) | -0.55 |
| C1 (Cyclohexene) | -0.12 |
| C2 (Cyclohexene) | -0.15 |
Conformational Analysis and Energetic Profiles
The flexibility of this compound arises from the rotational freedom around the single bonds connecting the cyclohexene and tetrahydrofuran (B95107) rings, as well as the inherent flexibility of the rings themselves. A comprehensive conformational analysis is crucial for understanding its physical and chemical properties.
The potential energy surface of the molecule can be explored by systematically rotating the dihedral angles associated with the C1-C7, C7-O1, and O1-C8 bonds. For each rotational isomer (conformer), a geometry optimization and energy calculation would be performed. The tetrahydrofuran ring can adopt several conformations, such as the envelope and twist forms, while the cyclohexene ring exists in a half-chair conformation. The relative energies of the various conformers would be determined, allowing for the identification of the most stable (lowest energy) conformations.
The energetic profile would likely show that steric hindrance plays a significant role in determining the preferred conformations. For example, conformers where the bulky cyclohexene and tetrahydrofuran rings are in close proximity would be energetically disfavored. The results of such an analysis can be used to predict the most likely shape of the molecule in different environments.
Table 2: Relative Energies of Key Conformers of this compound (Hypothetical Data)
| Conformer | Dihedral Angle (C2-C1-C7-O1) | Relative Energy (kcal/mol) |
|---|---|---|
| A (Anti) | 180° | 0.00 |
| B (Gauche) | 60° | 1.5 |
| C (Gauche) | -60° | 1.6 |
Mechanistic Studies of Reaction Pathways and Transition State Analysis
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For instance, the acid-catalyzed addition of cyclohex-1-en-1-ylmethanol to tetrahydrofuran to form this compound could be studied theoretically.
The first step would be to identify the reactants, products, and any potential intermediates along the reaction pathway. For each stationary point (reactants, intermediates, products, and transition states), the geometry would be optimized, and the energy calculated. Transition state structures represent the energy maxima along the reaction coordinate and are characterized by a single imaginary vibrational frequency corresponding to the motion along that coordinate.
By locating the transition states connecting the reactants, intermediates, and products, the activation energies for each step of the reaction can be determined. This information provides a detailed picture of the reaction mechanism and allows for the identification of the rate-determining step. For example, the protonation of the tetrahydrofuran oxygen, followed by nucleophilic attack by the alcohol, would likely proceed through a series of transition states that could be computationally characterized.
Table 3: Calculated Activation Energies and Key Transition State Parameters for a Proposed Reaction Step (Hypothetical Data)
| Reaction Step | Activation Energy (kcal/mol) | Key Transition State Bond Distance (Å) |
|---|---|---|
| Nucleophilic attack of alcohol on protonated THF | 15.8 | O(alcohol)...C(THF) = 2.15 |
Prediction and Rationalization of Stereochemical Outcomes
Many chemical reactions can produce multiple stereoisomers. Computational methods can be used to predict and rationalize the stereochemical outcome of such reactions. In the context of this compound, if the synthesis or a subsequent reaction involves the formation of a new stereocenter, computational analysis can predict which diastereomer or enantiomer will be the major product.
This is achieved by modeling the transition states leading to the different stereoisomeric products. According to transition state theory, the ratio of the products is determined by the difference in the free energies of the corresponding transition states. By calculating these energies, the selectivity of the reaction can be predicted.
For example, if a reaction involving this compound leads to the formation of a new chiral center on the tetrahydrofuran ring, there would be two possible diastereomeric transition states. The lower energy transition state would lead to the major product. The origins of the stereoselectivity can be rationalized by analyzing the geometries of the transition states and identifying the key steric and electronic interactions that differentiate them.
Table 4: Calculated Energy Difference between Diastereomeric Transition States and Predicted Product Ratio (Hypothetical Data)
| Transition State | Relative Free Energy (kcal/mol) | Predicted Product Ratio |
|---|---|---|
| TS-A (leading to Product A) | 0.0 | 95:5 |
Potential Applications in Advanced Organic Synthesis and Materials Science
Utility as a Chiral Building Block in the Synthesis of Complex Organic Molecules
Substituted tetrahydrofurans are prevalent structural motifs in a vast array of biologically active natural products, including lignans, polyether ionophores, and annonaceous acetogenins, which exhibit diverse activities such as antitumor, antimalarial, and antimicrobial properties. nih.gov The stereochemistry of the THF ring is often crucial for the biological function of these molecules. Consequently, enantiomerically pure substituted tetrahydrofurans serve as valuable chiral building blocks in the total synthesis of such complex targets. mdpi.comresearchgate.net
The molecule 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran possesses a stereocenter at the C2 position of the THF ring. This chiral center can be exploited to introduce stereochemical control in synthetic sequences. The synthesis of enantiomerically pure 2-substituted THF derivatives is a well-established field, often employing strategies such as enzymatic kinetic resolution or asymmetric cycloetherification. rsc.orgresearchgate.net These methods could potentially be adapted to produce enantiopure forms of this compound.
Once obtained in an enantiomerically pure form, this compound could serve as a versatile intermediate. The ether linkage provides a stable connection between the chiral THF core and the cyclohexenyl side chain under many reaction conditions. The cyclohexene (B86901) double bond, in turn, offers a reactive handle for a multitude of chemical transformations without disturbing the stereocenter on the THF ring.
Potential Synthetic Transformations of the Cyclohexene Moiety:
| Reaction Type | Reagents & Conditions | Potential Outcome |
| Epoxidation | m-CPBA, CH₂Cl₂ | Introduction of a chiral epoxide, leading to diols and other functional groups. |
| Diels-Alder Reaction | Dienophile (e.g., maleic anhydride), heat | Formation of complex bicyclic or polycyclic systems. youtube.com |
| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Anti-Markovnikov addition of a hydroxyl group, creating further stereocenters. |
| Allylic Functionalization | NBS; various nucleophiles | Introduction of functional groups at the allylic position. organic-chemistry.org |
| Ozonolysis | 1. O₃; 2. Me₂S or Zn/H₂O | Cleavage of the double bond to form a dicarbonyl compound, revealing new synthetic handles. |
The THF ring itself can be part of a protecting group strategy, where it masks a hydroxyl group, or it can be a core structural element that is retained in the final product. youtube.comneliti.comyoutube.com The combination of a chiral THF unit and a modifiable cyclohexene ring makes this compound a promising, albeit underexplored, chiral building block for constructing stereochemically rich and complex organic molecules.
Integration into Polymeric Materials and Macromolecular Architectures
The structure of this compound contains features that suggest its potential use as a monomer or a functional additive in polymer synthesis. Both the tetrahydrofuran (B95107) ring and the cyclohexene group are motifs that have been incorporated into various macromolecular architectures.
The THF ring is the parent of polytetrahydrofuran (PTHF), also known as poly(tetramethylene ether) glycol (PTMEG), a flexible polyether diol. While the substituted nature of this compound makes it unlikely to undergo ring-opening polymerization itself under typical conditions, its structural similarity to other cyclic ethers that can be copolymerized is noteworthy. For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF) has been successfully copolymerized with epoxides like propylene (B89431) oxide to create bio-based polyether polyols for use in adhesives and polyurethanes. rug.nl This suggests that monomers containing a THF moiety can be integrated into polymer backbones, potentially imparting unique solubility, thermal, or mechanical properties.
More directly, the cyclohexene group can participate in polymerization reactions. For example, it could potentially be used in Ring-Opening Metathesis Polymerization (ROMP), although the strain of a six-membered ring is low, making it a less reactive monomer compared to smaller or more strained cycloalkenes. A more likely application is its use as a pendant group. The monomer could be incorporated into a polymer chain via another functional group, leaving the cyclohexene unit available for post-polymerization modification. This pendant double bond can be used for cross-linking, grafting, or the attachment of other functional molecules, allowing for the tuning of material properties.
Potential Routes for Polymer Integration:
| Polymerization Strategy | Role of the Compound | Resulting Polymer Architecture |
| Copolymerization | Comonomer with other cyclic ethers (e.g., epoxides) | Polyether backbone with pendant cyclohexenylmethoxy groups. |
| Free Radical Polymerization | Functional monomer (if modified with a polymerizable group like an acrylate) | Polymer with pendant this compound units. |
| Post-Polymerization Modification | Additive for cross-linking | Networked polymer structure with enhanced mechanical or thermal stability. |
The incorporation of this bulky, non-polar side group would be expected to influence the polymer's physical properties, such as increasing its glass transition temperature (Tg) and modifying its solubility profile.
Exploration as a Specialized Solvent or Green Reaction Medium (General principles from THF applications)
Tetrahydrofuran (THF) is a widely used aprotic, mid-polarity solvent in organic synthesis due to its ability to dissolve a wide range of organic compounds and its coordinating effect with cations. eschemy.comwelinkschem.com However, concerns over its potential to form explosive peroxides and its derivation from petrochemical sources have driven interest in alternatives. 2-Methyltetrahydrofuran (2-MeTHF) has emerged as a prominent "green" alternative, as it can be derived from renewable biomass sources like levulinic acid and shows a reduced tendency to form peroxides. mdpi.comresearchgate.netresearchgate.netsemanticscholar.org
This compound can be viewed as a heavily substituted THF derivative. Based on the properties of THF and 2-MeTHF, we can infer some potential characteristics of this compound as a solvent.
Comparison of THF and its Derivatives:
| Property | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | This compound (Predicted) |
| Boiling Point | 66 °C | ~80 °C | Significantly higher (>150 °C) |
| Water Solubility | Miscible | Partially miscible (~14 g/100 mL) researchgate.net | Low |
| Source | Petrochemical | Primarily bio-based mdpi.com | Synthetic |
| Peroxide Formation | High tendency eschemy.com | Lower tendency than THF | Potentially lower due to steric hindrance |
The large, non-polar cyclohexenylmethoxy substituent would render this compound significantly less polar and much less soluble in water than THF. Its molecular weight is substantially higher, which would result in a much higher boiling point and lower volatility. This could be advantageous for high-temperature reactions where solvent loss is a concern. The increased steric hindrance around the THF ether oxygen might also reduce the rate of peroxide formation compared to THF.
As a reaction medium, it would likely be suitable for processes involving organometallic reagents, similar to how 2-MeTHF is an excellent solvent for Grignard reactions. researchgate.net Its low water solubility would facilitate easier product extraction and separation in aqueous workups, a key advantage of 2-MeTHF. researchgate.net The presence of the alkene functionality, however, would make it unsuitable for reactions that are sensitive to double bonds, such as certain hydrogenations or oxidations, where the solvent could potentially react. This reactivity limits its scope as a general-purpose "green" solvent but opens the possibility of it acting as a reactive medium or a participating solvent in specific chemical transformations.
Conclusion and Future Research Directions
Summary of Key Research Findings and Methodological Advancements
Direct research findings on 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran are scarce. However, significant advancements in the synthesis of substituted tetrahydrofurans provide a robust framework for its potential preparation. Methodologies for creating the 2-alkoxytetrahydrofuran linkage, a key structural feature of the target molecule, are well-established.
A prevalent and effective method for the synthesis of 2-alkoxytetrahydrofurans is the acid-catalyzed addition of an alcohol to 2,3-dihydrofuran (B140613). cdnsciencepub.comlibretexts.org This reaction proceeds through a hemiacetal intermediate to form the final acetal (B89532) product. libretexts.orgstudy.com The mechanism involves the protonation of the double bond in 2,3-dihydrofuran, followed by nucleophilic attack of the alcohol. chadsprep.comyoutube.com
Another significant area of advancement is the stereoselective synthesis of substituted tetrahydrofurans. Due to the prevalence of the tetrahydrofuran (B95107) motif in numerous biologically active natural products, a variety of methods have been developed to control the stereochemistry of substituents on the ring. nih.govcombichemistry.com These methods include intramolecular SN2 reactions, cycloaddition reactions, and palladium-catalyzed cyclizations of γ-hydroxy alkenes. nih.govnih.gov While not directly applied to the target compound, these advanced stereocontrol strategies represent a powerful toolkit for the synthesis of specific stereoisomers of this compound.
Unexplored Synthetic Avenues and Optimization Opportunities
Given the lack of specific literature, all synthetic avenues for this compound can be considered "unexplored." The most direct and logical approach would be the acid-catalyzed reaction of (Cyclohex-1-en-1-yl)methanol with 2,3-dihydrofuran.
| Reactant 1 | Reactant 2 | Proposed Reaction Type | Potential Catalyst | Key Product |
| (Cyclohex-1-en-1-yl)methanol | 2,3-Dihydrofuran | Acid-catalyzed addition | p-Toluenesulfonic acid, Sulfuric acid | This compound |
Optimization of this synthesis would involve screening various acid catalysts (both Brønsted and Lewis acids), solvents of differing polarity, and reaction temperatures to maximize yield and minimize side reactions, such as the polymerization of 2,3-dihydrofuran.
Alternative, less direct synthetic routes could also be explored. For instance, the reaction of a 2-halotetrahydrofuran with the sodium salt of (Cyclohex-1-en-1-yl)methanol via a Williamson ether-type synthesis could be a viable, albeit likely less efficient, pathway.
Further opportunities for innovation lie in the development of greener synthetic methods. This could involve the use of solid acid catalysts for easier separation and recycling, or enzymatic catalysis, which has been successfully employed for the synthesis of other vinyl ether esters. rsc.org
Future Directions in Mechanistic Elucidation and Stereocontrol
A key area for future research will be the detailed mechanistic study of the formation of this compound. While the general mechanism of acid-catalyzed acetal formation is understood, study.comyoutube.com the specific kinetics and thermodynamics of the reaction with a sterically demanding alcohol like (Cyclohex-1-en-1-yl)methanol would be of interest. Computational studies could provide valuable insights into the transition state geometries and activation energies.
The target molecule possesses a chiral center at the 2-position of the tetrahydrofuran ring. Therefore, a significant future challenge and opportunity lies in the development of stereoselective synthetic methods. This could involve the use of chiral catalysts or chiral auxiliaries to control the formation of a single enantiomer. The rich literature on the stereoselective synthesis of tetrahydrofurans can serve as a guide for this endeavor. nih.govuni-saarland.de For example, asymmetric catalytic methods that have been successful for the synthesis of other complex tetrahydrofurans could be adapted. nsf.gov
Emerging Opportunities in Advanced Materials and Catalysis Research
The unique structural features of this compound suggest potential applications in advanced materials and catalysis. The vinyl ether moiety is known to be reactive and can participate in various polymerization reactions. acs.orgacademie-sciences.fr
Advanced Materials:
The compound could serve as a functional monomer in polymerization reactions. The cyclohexenyl group could be a site for cross-linking or post-polymerization functionalization. Cationic polymerization of the vinyl ether component could lead to novel polymers with unique properties imparted by the bulky cyclohexenyl side chain. rsc.org These polymers could have applications in coatings, adhesives, or specialty plastics.
Catalysis:
The oxygen atoms in the tetrahydrofuran and ether linkage could act as ligands for metal catalysts. The synthesis of transition metal complexes incorporating this compound as a ligand could lead to new catalysts for a variety of organic transformations. The bifunctional nature of the molecule (olefin and ether) could also be exploited in catalyst design. For instance, palladium-catalyzed dimerization and polymerization of vinyl ethers are known processes that could be explored with this specific substrate. acs.orgacs.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran, and how can reaction conditions be optimized?
- The synthesis typically involves coupling a cyclohexene derivative with a tetrahydrofuran (THF) precursor. Key steps include functionalization of the cyclohexene moiety (e.g., via hydroxylation or halogenation) followed by etherification with a THF-derived alcohol . Continuous flow reactors and catalysts like ceric ammonium nitrate (CAN) can improve yield and purity by enhancing mixing and reaction control . Optimization requires monitoring reaction parameters (temperature, solvent polarity) and using techniques like HPLC or GC-MS to track intermediates .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : H and C NMR are critical for confirming the ether linkage and cyclohexene-tetrahydrofuran connectivity (e.g., shifts at δ 3.5–4.5 ppm for oxymethylene protons) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] for CHO) .
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction is recommended, as demonstrated in studies of similar THF derivatives .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Conduct a hazard analysis prior to synthesis, focusing on flammability (tetrahydrofuran derivatives are often volatile) and potential irritancy of intermediates . Use protective gear (gloves, goggles, fume hoods) and adhere to waste disposal guidelines for halogenated/organic byproducts . Reference OSHA and ACS guidelines for risk mitigation .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s role in modulating enzyme activity or biological pathways?
- Use molecular docking simulations to predict interactions with enzymes (e.g., cyclooxygenase or cytochrome P450). Validate via kinetic assays (e.g., IC determination) and compare with structurally related compounds like 5-cyclohexyl-3-methylsulfinyl-1-benzofuran derivatives . Advanced techniques like surface plasmon resonance (SPR) can quantify binding affinities .
Q. What strategies resolve contradictions in reported toxicity data between THF derivatives and their parent compounds?
- Comparative toxicokinetic studies are critical. For example, while THF itself shows hepatotoxicity in rodents, substituted derivatives like this compound may exhibit reduced bioavailability due to steric hindrance. Perform in vitro assays (e.g., Ames test for mutagenicity) and compare with IRIS data for THF .
Q. How can reaction conditions be tailored to improve stereoselectivity in derivatives of this compound?
- Chiral catalysts (e.g., BINOL-derived phosphoric acids) or asymmetric induction via Grignard reactions can enhance enantiomeric excess. Monitor stereochemistry using chiral HPLC or circular dichroism (CD) spectroscopy .
Q. What computational methods are effective for predicting the compound’s physicochemical properties (e.g., logP, solubility)?
- Density Functional Theory (DFT) calculations predict logP and solubility in polar solvents (e.g., DMSO). Compare results with experimental data from shake-flask or HPLC-derived methods . Software like COSMOtherm or ACD/Labs Suite provides reliable property estimates .
Data-Driven Research Challenges
Q. How do structural modifications (e.g., substituent addition) impact antibacterial efficacy against Gram-positive pathogens?
- Synthesize analogs with varying substituents (e.g., halogens, methyl groups) on the cyclohexene ring. Test against Staphylococcus aureus via broth microdilution assays (CLSI guidelines). Correlate Minimum Inhibitory Concentrations (MICs) with Hammett σ values or steric parameters .
Q. What experimental designs address low yields in large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





(Illustrative reaction, not from a specific source)
(Illustrative model, not from a specific source)